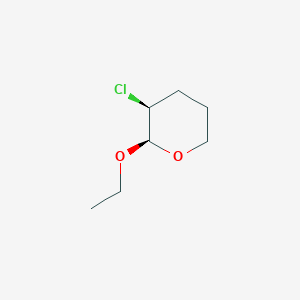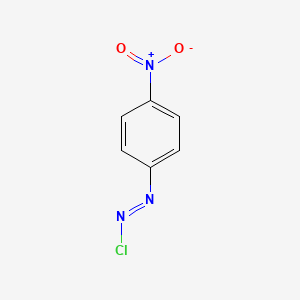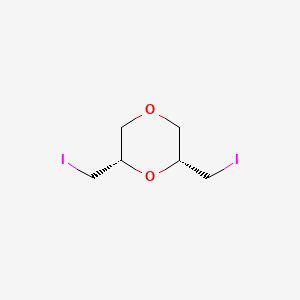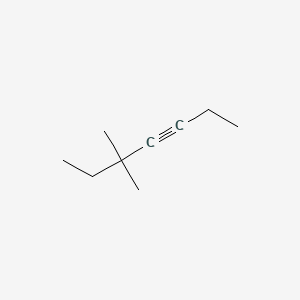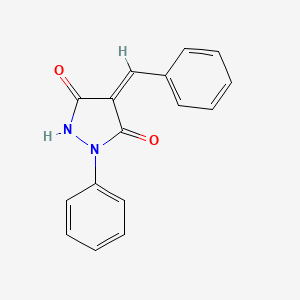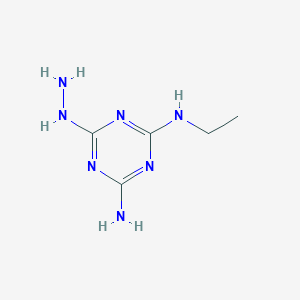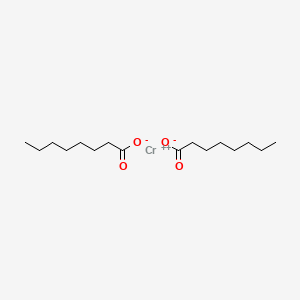![molecular formula C9H10N4O3S B14719759 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid CAS No. 10534-99-3](/img/structure/B14719759.png)
3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid is a chemical compound with a complex structure that includes a purine ring system
Méthodes De Préparation
The synthesis of 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a purine derivative with a thiol-containing propanoic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
3-[(2-Methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific purine ring system and the presence of a sulfanyl group, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
10534-99-3 |
|---|---|
Formule moléculaire |
C9H10N4O3S |
Poids moléculaire |
254.27 g/mol |
Nom IUPAC |
3-[(2-methyl-6-oxo-1,7-dihydropurin-8-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C9H10N4O3S/c1-4-10-7-6(8(16)11-4)12-9(13-7)17-3-2-5(14)15/h2-3H2,1H3,(H,14,15)(H2,10,11,12,13,16) |
Clé InChI |
BJKHNKZTLXMCMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=O)N1)NC(=N2)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


